1,4-D-xylobiose

Descripción general

Descripción

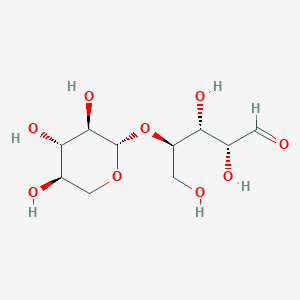

1,4-D-xylobiose is a disaccharide composed of two xylose molecules linked by a β-1,4-glycosidic bond. It is a type of xylo-oligosaccharide, which are oligosaccharides derived from the hydrolysis of xylan, a major component of plant cell walls. This compound is known for its prebiotic properties and potential health benefits, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-D-xylobiose can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into its constituent oligosaccharides, including xylobiose. The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity. For instance, xylanase from Aspergillus niger shows optimal activity at pH 6.0 and 45°C .

Industrial Production Methods: Industrial production of xylobiose often involves the use of lignocellulosic biomass such as corncobs, sugarcane residues, and rice straw. The biomass is subjected to enzymatic hydrolysis using xylanase, followed by purification processes such as silica gel column chromatography to isolate xylobiose .

Análisis De Reacciones Químicas

Hydrolysis of 1,4-D-Xylobiose

This compound undergoes hydrolysis, a critical reaction that cleaves the glycosidic bond between the two xylose units, resulting in the formation of two molecules of D-xylose.

-

Enzymatic Hydrolysis: Xylosidases catalyze the hydrolysis of this compound. The equilibrium constant for this reaction has been reported, and calorimetric methods can determine thermodynamic parameters. For example, a study on a recombinant enzyme (rXylR) showed that enzymatic hydrolysis of birchwood xylan and d-xylooligosaccharides yielded d-xylose and d-xylobiose as the end products . rXylR is a novel cold-adapted d-xylobiose- and d-xylose-releasing endo-β-1,4-xylanase .

-

Acid Hydrolysis: While less common in biological contexts, acid hydrolysis can also break the glycosidic bond in this compound, although it requires harsher conditions compared to enzymatic hydrolysis.

Role as a Substrate for Xylosidases

This compound is a substrate for xylosidases, enzymes that play a crucial role in carbohydrate metabolism. These enzymes cleave the β-1,4-glycosidic bond, releasing D-xylose. Research has extensively documented this interaction, emphasizing its importance in the degradation of xylan and the utilization of xylose by microorganisms.

Impact on Gut Microbiota

Studies indicate that this compound can influence the activity of gut microbiota, promoting beneficial strains while inhibiting pathogenic ones. As a prebiotic, xylobiose selectively promotes the growth and activity of beneficial gut bacteria and enhances the fermentation activity of certain probiotics, contributing to gut health.

Comparison with Other Disaccharides

This compound shares structural similarities with other disaccharides like cellobiose and maltose but possesses unique characteristics due to its β-linkage and origin from hemicellulose. The following table highlights these differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cellobiose | Glucose-Glucose (β-1,4 linkage) | Derived from cellulose; important in cellulose degradation. |

| Maltose | Glucose-Glucose (α-1,4 linkage) | Common sugar in malt; used in brewing processes. |

| Xylotriose | Xylose-Xylose-Xylose (β-1,4 linkage) | Longer chain; serves as an intermediate in xylan degradation. |

Enzymatic Production of D-Xylose and D-Xylobiose

The recombinant enzyme rXylR, a cold-adapted endo-β-1,4-xylanase, efficiently produces D-xylose and D-xylobiose through enzymatic hydrolysis . The degradation products of birchwood xylan produced by rXylR were identified as X1 (37.1%) and X2 (62.9%) . D-Xylotriose (X3) was also hydrolyzed by the enzyme to X1 (19.3%) and X2 (80.7%) without the formation of detectable amounts of d-xylooligosaccharides longer than X3, indicative of the lack of transglycosylation activity . Furthermore, the production of X1 in the biocatalytic reactions of d-xylooligomers and birchwood xylan was gradually increased with an increase of the β-1,4-d-xylosic substrate chain length .

Effects of metal ions

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

1,4-D-xylobiose plays a crucial role in biochemical reactions, particularly as a product of xylan hydrolysis by xylanase enzymes. It exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria, which contribute to improved gut health. The interaction of this compound with enzymes like XynB and Xyl3 leads to the cleavage of the β-1,4 linkage in xylan, facilitating its use in various applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Prebiotic Effects

- Gut Health: this compound enhances the growth of beneficial gut microbiota, which can improve overall gut health and function .

Anticancer Properties

- Cellular Mechanisms: Research indicates that this compound may exhibit anticancer effects by modulating glutathione homeostasis and Toll-like receptor 4 (TLR4) signaling pathways. This suggests potential therapeutic roles in cancer treatment.

Diabetes Management

- Metabolic Regulation: Studies have shown that supplementation with this compound can improve glucose tolerance and reduce fasting blood glucose levels, HbA1c, and insulin resistance in diabetic models . This positions it as a functional ingredient for managing diabetes-related metabolic disorders.

Food Industry Applications

- Functional Ingredient: In the food sector, this compound is utilized as a low-calorie sweetener and functional food ingredient due to its favorable health effects and potential to enhance food products.

Industrial Production Methods

The industrial production of this compound typically involves the enzymatic hydrolysis of xylan extracted from lignocellulosic biomass sources such as corncobs, rice straw, or sugarcane residues. The process includes:

- Extraction of Xylan: Obtaining xylan from plant materials.

- Enzymatic Hydrolysis: Utilizing xylanase enzymes to cleave β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including this compound.

- Purification: Isolating this compound from the resulting mixture through various purification techniques.

Case Study: Enzymatic Hydrolysis

A study focused on the enzymatic hydrolysis of poplar sawdust demonstrated the effectiveness of endo-1,4-β-xylanase in producing xylooligosaccharides and xylose. The synergy between endo-1,4-β-xylanase and β-xylosidase significantly enhanced hydrolysis efficiency while reducing costs associated with enzyme usage .

Theoretical Studies on Pyrolysis

Theoretical investigations into the pyrolysis of β-1,4-xylan using model compounds like xylobiose have elucidated reaction pathways and energy barriers associated with glycosidic bond cleavage. These studies provide insights into the thermal degradation processes relevant for biomass conversion technologies .

Mecanismo De Acción

1,4-D-xylobiose exerts its effects primarily through its interaction with gut microbiota. As a prebiotic, it promotes the growth of beneficial bacteria such as bifidobacteria and lactobacilli. These bacteria ferment xylobiose, producing short-chain fatty acids like acetate, propionate, and butyrate, which have various health benefits, including improved gut health and reduced inflammation . Additionally, xylobiose can trigger plant immune responses by acting as a damage-associated molecular pattern, activating signaling pathways that lead to the production of reactive oxygen species and other defense-related compounds .

Comparación Con Compuestos Similares

Xylotriose: A trisaccharide composed of three xylose units.

Xylose: A monosaccharide that is a building block of xylobiose.

Fructo-oligosaccharides (FOS): Composed of fructose units, FOS are widely used as prebiotics but differ in their fermentation profiles and health benefits compared to xylo-oligosaccharides.

Uniqueness of 1,4-D-xylobiose: this compound stands out due to its specific prebiotic properties, stability over a wide pH range, and potential health benefits such as anti-diabetic effects. Its ability to trigger immune responses in plants also adds to its uniqueness .

Actividad Biológica

1,4-D-xylobiose, a disaccharide composed of two d-xylose units linked by a β-1,4-glycosidic bond, is a significant component of xylooligosaccharides (XOS). Its biological activity has garnered attention due to its potential health benefits, particularly in the context of gut health and metabolic regulation. This article explores the biological activity of this compound, focusing on its enzymatic interactions, prebiotic effects, and implications for health.

Enzymatic Activity and Hydrolysis

This compound is primarily produced through the enzymatic hydrolysis of xylan by various endo-β-1,4-xylanases. These enzymes are crucial for breaking down hemicellulose in plant cell walls. The study by Kim et al. (2021) identified a cold-adapted endo-β-1,4-xylanase (rXylR) from Antarctic microorganisms that effectively hydrolyzed birchwood xylan into d-xylose and this compound as end products . The specific activity of rXylR was reported to be 274.7 U/mg towards beechwood xylan, showcasing its efficiency in producing xylooligosaccharides from lignocellulosic biomass.

Table 1: Enzymatic Hydrolysis Products of Xylan

| Substrate | Major Products | Percentage (%) |

|---|---|---|

| Birchwood xylan | d-Xylose (X1) | 37.1 |

| This compound (X2) | 62.9 | |

| d-Xylotriose | d-Xylose (X1) | 19.3 |

| This compound (X2) | 80.7 |

Prebiotic Effects

Research indicates that this compound exhibits prebiotic properties by promoting the growth of beneficial gut bacteria such as Lactobacillus spp. A study demonstrated that xylooligosaccharides derived from cassava pulp waste enhanced the growth of Lactobacillus acidophilus in vitro . The presence of xylooligosaccharides increased the total reducing sugar content in media over time, suggesting a positive impact on microbial fermentation.

Figure 1: Growth Curve of Lactobacillus acidophilus with varying concentrations of XOS.

Anti-inflammatory and Metabolic Effects

In addition to its prebiotic effects, this compound has been shown to exert anti-inflammatory properties. A study involving db/db mice revealed that xylobiose supplementation inhibited the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that xylobiose may play a role in mitigating inflammation and regulating metabolic processes.

Case Study 1: Xylobiose in Diabetes Management

A notable case study highlighted the effects of xylobiose on diabetic mice. The supplementation resulted in reduced lipogenesis and inflammatory responses through modulation of specific microRNAs (miR-122a/33a), indicating its potential as a therapeutic agent for managing diabetes-related complications .

Case Study 2: Prebiotic Potential

Another study focused on the production of xylooligosaccharides from agricultural waste and their subsequent effects on gut microbiota. The findings demonstrated significant increases in beneficial bacteria populations when supplemented with xylooligosaccharides .

Propiedades

IUPAC Name |

2-(4,5,6-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKSQQRKHFMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.